molecular formula C20H14N2O2S2 B15077553 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15077553
M. Wt: 378.5 g/mol
InChI Key: GQVOPKFMIZCLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 5 and a phenacylsulfanyl moiety at position 2. The phenacylsulfanyl group (-SCH₂COPh) introduces a sulfur-containing side chain that may enhance binding affinity to biological targets through hydrophobic or hydrogen-bonding interactions.

Properties

Molecular Formula

C20H14N2O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24)

InChI Key

GQVOPKFMIZCLDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a sulfur-containing heterocyclic structure. Its chemical formula is C16H14N2OSC_{16}H_{14}N_2OS, and it features a phenacyl sulfanyl group that enhances its biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Mechanism : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
    • Case Study : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
  • Antibacterial Activity :
    • Mechanism : It targets bacterial cell wall synthesis and disrupts membrane integrity.
    • Research Findings : The compound exhibited activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Anti-inflammatory Effects :
    • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
    • Data Summary : Animal models showed reduced inflammation markers following administration of the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

ModificationBiological Activity Impact
Substitution at the phenyl ringEnhanced anticancer potency
Variation in sulfanyl groupAltered antibacterial efficacy
Changes in the thieno-pyrimidine coreSignificant shifts in anti-inflammatory properties

Research Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study published in 2023 highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 2-phenacylsulfanyl variants. The study utilized a variety of cancer cell lines to assess cytotoxicity and mechanism of action .
  • In Vivo Studies :
    • Research conducted on animal models demonstrated that treatment with the compound resulted in decreased tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with structurally related derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Structural and Substituent Variations

Key structural differences among analogs lie in the substituents at positions 2 and 5 of the thieno[2,3-d]pyrimidin-4-one core:

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Phenacylsulfanyl-5-phenyl-3H-thieno[...] Phenacylsulfanyl / Phenyl Not explicitly reported<sup>†</sup> ~398.48<sup>‡</sup> Hypothesized enhanced binding N/A
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one H / Phenyl C₁₁H₈N₂OS 216.26 Base structure; no reported activity
3-Allyl-5-(4-fluorophenyl)-2-mercapto-3H-... Allyl, Mercapto / 4-Fluorophenyl C₁₅H₁₁FN₂OS₂ 330.38 Potential halogen-mediated selectivity
2-(Morpholin-4-yl)-5-phenyl-3H-thieno[...] Morpholin-4-yl / Phenyl C₁₆H₁₅N₃O₂S 313.38 Anticancer applications (hypothesized)
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H-... Ethyl, Sulfanyl / Thiophen-2-yl C₁₂H₁₁N₂OS₂ 293.36 Thiophene enhances π-π interactions
5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-... 2-Methoxyphenyl / 2-Chlorophenyl C₁₉H₁₃ClN₂O₂S₂ 417.91 Electron-withdrawing groups for reactivity

<sup>†</sup> Molecular formula estimated as C₂₁H₁₄N₂O₂S₂ (base structure C₁₁H₈N₂OS + phenacylsulfanyl substituent C₁₀H₈OS).
<sup>‡</sup> Calculated based on assumed formula.

Key Research Findings and Implications

Substituent-Driven Activity : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity and target binding, while bulky substituents (e.g., morpholine) may improve selectivity .

Sulfur-Containing Moieties : Mercapto (-SH) and sulfanyl groups facilitate disulfide bond formation or metal coordination, critical for enzyme inhibition .

Limitations: Lack of explicit pharmacological data for 2-phenacylsulfanyl-5-phenyl-3H-thieno[...] necessitates further in vitro/in vivo studies to validate hypothesized activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.